molecular formula C14H12O2 B1223206 (R)-benzoin CAS No. 5928-66-5

(R)-benzoin

Cat. No. B1223206
CAS RN: 5928-66-5
M. Wt: 212.24 g/mol
InChI Key: ISAOCJYIOMOJEB-CYBMUJFWSA-N
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Description

Synthesis Analysis

The synthesis of (R)-benzoin and its derivatives involves several methods, including the classical benzoin condensation of aromatic aldehydes in the presence of cyanide ions or N-heterocyclic carbenes as catalysts. Recent studies have focused on enantioselective synthesis, employing enzymes or modified catalysts to achieve high optical purity and yield. For instance, benzaldehyde lyase (BAL)-catalyzed C−C bond formation offers a preparative scale production of (R)-benzoin with high chemical yield and optical purity from aromatic aldehydes and acetaldehyde in mixed aqueous solutions (Demir et al., 2002). Additionally, modified chiral triazolium salts have been used for the enantioselective benzoin cyclization of enolizable keto-aldehydes, leading to the synthesis of complex natural products (Takikawa & Suzuki, 2007).

Molecular Structure Analysis

The molecular structure of (R)-benzoin has been characterized by various spectroscopic techniques, revealing its distinct alpha-hydroxy ketone framework with a stereocenter. Advanced synthesis techniques have enabled the preparation of (R)-benzoin with specific isotopic labeling, providing insights into its structural and electronic properties. For example, asymmetric synthesis methods have produced (R)-benzoin derivatives labeled with carbon-13 and nitrogen-15, facilitating detailed structural investigations (Aoyagi et al., 2001).

Chemical Reactions and Properties

(R)-benzoin participates in a variety of chemical reactions, leveraging its functional groups for further transformations. It can undergo oxidation, reduction, and nucleophilic addition reactions, among others. The enantioselective synthesis of (R)-benzoin in supercritical carbon dioxide has been optimized, highlighting its applications in green chemistry (Çelebi et al., 2008). Moreover, its role in catalytic intramolecular crossed aldehyde-ketone benzoin reactions showcases its utility in constructing complex molecular architectures (Hachisu et al., 2003).

Physical Properties Analysis

The physical properties of (R)-benzoin, such as melting point, boiling point, and solubility, are crucial for its handling and application in chemical processes. Theoretical and experimental studies have provided detailed insights into these properties, enabling the effective utilization of (R)-benzoin in various chemical and industrial applications. For instance, the molecular structure and electronic properties of a benzoin monomer have been extensively studied, revealing its potential for use in photovoltaic devices (ÖZTÜRK KİRAZ et al., 2019).

Chemical Properties Analysis

The chemical properties of (R)-benzoin, including its reactivity and stability under different conditions, are essential for its application in synthesis and material science. Studies have explored its reactivity in various organic reactions, highlighting its versatility as a precursor and intermediate. The benzoin condensation reaction, one of the oldest known organic reactions, exemplifies its fundamental role in organic chemistry and material science (Alrayyani & Miljanić, 2018).

Scientific Research Applications

  • Nanomaterial Synthesis and Environmental Applications : (R)-benzoin has been used as a reducing agent in the production of reduced graphene oxide nanosheets and its nanocomposite with gold. This material exhibits significant potential in environmental applications like dye removal from water, with an adsorption capacity of 338.65 mg/g for methylene blue. It also shows peroxidase-like activity, which could be utilized in various biochemical applications (Dutta, Sarkar, Ray, & Pal, 2013).

  • Chemical Synthesis and Optimization : Research has been conducted on the enantioselective synthesis of benzoin in supercritical carbon dioxide, a process important for producing biologically active compounds. Optimization of this process, such as adjusting temperature, pressure, and pH, can enhance the enantiomeric excess of the synthesized chiral benzoin, which has applications in chemistry and pharmacy (Çelebi, Yıldız, Demir, & Çalımlı, 2008).

  • Biocatalysis in Stereoselective Synthesis : (R)-benzoins and (R)-2-hydroxypropiophenone derivatives have been synthesized using benzaldehyde lyase, showcasing the enzyme's potential in stereoselective synthesis. This method is notable for its high chemical yield and optical purity, making it valuable in the field of asymmetric synthesis (Demir et al., 2002).

  • Pharmacology and Dermatology : Benzoin and its derivatives have been used in dermatology. For instance, tincture benzoin has been used as an antiseptic, anti-inflammatory agent, and skin hardener, with applications in treating various skin conditions. However, it is also associated with some side effects like contact dermatitis (Manvi, 2017).

  • Photocatalysis in Organic Synthesis : The photocatalytic oxidation of benzoins to produce benzoic acids using modified photocatalysts like g-C3N4 has been studied. This process, involving light-driven tandem selective oxidation and C-C coupling, is significant for the green synthesis of benzoin and its derivatives (Sun, Jiang, Zhang, & Wang, 2018).

  • Neurosurgical Applications : Benzoin has been used in neurosurgery to prevent and treat complications such as cerebrospinal fluid (CSF) leakage and wound infections. Its properties have made it a valuable tool in various surgical procedures (Marino Júnior, 1979).

properties

IUPAC Name

(2R)-2-hydroxy-1,2-diphenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13,15H/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAOCJYIOMOJEB-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50904524
Record name (-)-Benzoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5928-66-5
Record name Benzoin, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005928665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Benzoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZOIN, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKM6YU2C5Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of (R)-benzoin?

A1: (R)-Benzoin has the molecular formula C14H12O2 and a molecular weight of 212.24 g/mol.

Q2: Are there any characteristic spectroscopic data for (R)-benzoin?

A2: Yes, (R)-benzoin exhibits distinct peaks in infrared (IR) spectroscopy, particularly for its hydroxyl (O-H) and carbonyl (C=O) groups. These peaks can shift upon hydrogen bonding with other molecules, providing insights into its interactions. []

Q3: How is (R)-benzoin produced using biocatalytic methods?

A3: (R)-Benzoin can be synthesized through an enzymatic benzoin condensation reaction catalyzed by enzymes like benzaldehyde lyase (BAL) and benzoylformate decarboxylase (BFD). [, , , , ]

Q4: Can you explain the role of benzaldehyde lyase (BAL) in (R)-benzoin synthesis?

A4: BAL, a thiamine diphosphate (ThDP)-dependent enzyme, catalyzes the stereoselective carboligation of two benzaldehyde molecules to yield (R)-benzoin. This enzymatic reaction is highly valuable for synthesizing optically active (R)-benzoin and its derivatives. [, , , ]

Q5: What is the significance of the stereoselectivity of BAL in (R)-benzoin synthesis?

A5: BAL demonstrates strict R-specificity, ensuring the exclusive production of the (R)-enantiomer of benzoin. This is crucial for applications where the specific stereoisomer is required, such as in pharmaceutical synthesis. [, ]

Q6: How does the substrate specificity of BAL impact its applications?

A7: BAL exhibits a broad substrate range, accepting various aromatic aldehydes as substrates for the benzoin condensation reaction. This versatility makes BAL a valuable tool for synthesizing a wide array of chiral 2-hydroxy ketones, expanding its potential applications in organic synthesis. []

Q7: How can the activity and stability of BAL be enhanced for biocatalytic applications?

A8: Immobilization of BAL on solid supports like magnetic nanoparticles can improve its stability and enable reusability in biocatalytic reactions. This approach has been successfully demonstrated for the synthesis of (R)-benzoin and other chiral compounds. [, , , ]

Q8: How does the use of whole-cell biocatalysts compare to isolated enzymes for (R)-benzoin synthesis?

A9: Employing whole-cell biocatalysts, such as engineered E. coli strains expressing BAL, offers several advantages. These include simplified reaction setups, cost-effectiveness, and the ability to conduct reactions in environmentally friendly microaqueous systems, making the process more sustainable. [, , ]

Q9: How have computational methods contributed to understanding the mechanism of BAL?

A10: Density functional theory (DFT) calculations have provided insights into the catalytic mechanism of BAL, highlighting the roles of specific amino acid residues and the THDP cofactor in substrate binding, intermediate stabilization, and product formation. [, ]

Q10: How can molecular modeling be used to improve the performance of BAL?

A11: Molecular modeling techniques facilitate the rational design of BAL variants with enhanced thermostability and altered substrate specificity, expanding the enzyme's applicability in biocatalysis. []

Q11: How do structural modifications of (R)-benzoin impact its interaction with BAL?

A12: The presence of bulky substituents on the aromatic rings of benzoin can affect its binding affinity and reaction rate with BAL. Understanding these structure-activity relationships is crucial for designing efficient biocatalytic processes and predicting enzyme selectivity. []

Q12: Are there any strategies for improving the stability of (R)-benzoin in different environments?

A14: While (R)-benzoin itself might not require extensive stabilization strategies, formulating it with appropriate excipients could be explored if specific stability issues arise in particular applications. []

Q13: What analytical methods are used to monitor the enzymatic synthesis of (R)-benzoin?

A15: High-performance liquid chromatography (HPLC) is commonly employed to monitor the conversion of starting materials to (R)-benzoin, analyze product purity, and determine enantiomeric excess. [, ]

Q14: What are some historical milestones in research related to (R)-benzoin and BAL?

A16: The discovery of BAL and its ability to catalyze the stereoselective synthesis of (R)-benzoin marked a significant milestone. Subsequent research has focused on understanding the enzyme's mechanism, expanding its substrate scope, and developing efficient biocatalytic processes. [, ]

Q15: What are some examples of cross-disciplinary applications of (R)-benzoin research?

A17: The research on (R)-benzoin and BAL spans various disciplines, including biochemistry, enzymology, organic chemistry, and biotechnology. These synergistic efforts have led to advancements in biocatalytic synthesis, enzyme engineering, and the development of sustainable chemical processes. []

Q16: Are there any viable alternatives to enzymatic synthesis for producing (R)-benzoin?

A18: While chemical methods exist, they often lack the high enantioselectivity of enzymatic approaches. Therefore, exploring alternative enzymatic routes using different enzymes or engineered variants remains a focus for efficient and sustainable (R)-benzoin production. []

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